Comparative D2 Dopamine Receptor Affinity: Thioridazine vs. Chlorpromazine and Haloperidol in Human Brain Tissue
In competitive radioreceptor assays using [3H]spiperone binding to human putamen and nucleus accumbens D2 dopamine receptors, thioridazine exhibited an IC50 of 20 nM, demonstrating marginally higher D2 affinity than chlorpromazine (IC50 25 nM) but approximately 8-fold lower affinity than haloperidol (IC50 2.5 nM) [1]. The relative potency ranking across eight neuroleptics was: spiperone (0.2 nM) > haloperidol (2.5 nM) > trifluperidol (2.6 nM) > fluphenazine (5 nM) > thioridazine (20 nM) > chlorpromazine (25 nM) > metoclopramide (100 nM) > clozapine (300 nM) [1].
| Evidence Dimension | D2 dopamine receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Chlorpromazine: 25 nM; Haloperidol: 2.5 nM; Fluphenazine: 5 nM |
| Quantified Difference | Thioridazine exhibits 1.25-fold higher D2 affinity than chlorpromazine (20 vs. 25 nM) but 8-fold lower affinity than haloperidol (20 vs. 2.5 nM) |
| Conditions | [3H]spiperone competitive binding assay; human putamen and nucleus accumbens membranes |
Why This Matters
This direct potency comparison enables researchers to select thioridazine when intermediate D2 antagonism is required, offering a distinct pharmacological window between high-potency (haloperidol) and low-potency (chlorpromazine) comparators.
- [1] Seeman P, Ulpian C. Neuroleptics have identical potencies in human brain limbic and putamen regions. Eur J Pharmacol. 1983;94(1-2):145-148. View Source
